AICAR (Acadesine): A Technical Guide to its Mechanism of Action
AICAR (Acadesine): A Technical Guide to its Mechanism of Action
Executive Summary: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as Acadesine, is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP mimic. ZMP allosterically activates AMPK, a critical cellular energy sensor, without altering the cellular AMP/ATP ratio. This activation triggers a cascade of downstream signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Key effects include enhanced glucose uptake and fatty acid oxidation, and inhibition of cholesterol, fatty acid, and protein synthesis. While the majority of AICAR's effects are attributed to AMPK activation, a growing body of evidence suggests the existence of AMPK-independent mechanisms. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams for researchers and drug development professionals.
Core Mechanism: Cellular Uptake and AMPK Activation
The primary mechanism of action of AICAR begins with its transport into the cell and subsequent conversion into its active form, ZMP.[1][2]
1.1 Cellular Entry and Phosphorylation As a cell-permeable nucleoside, AICAR enters the cell via adenosine transporters.[1][3] Once inside the cytoplasm, it is phosphorylated by adenosine kinase to ZMP.[1][3] This intracellular accumulation of ZMP is the crucial step for AMPK activation.
1.2 Allosteric Activation of AMPK ZMP is a structural analog of adenosine monophosphate (AMP).[2][4] It mimics the effects of AMP by binding to the gamma subunit of the AMPK heterotrimeric complex.[3][5] This binding induces a conformational change that leads to:
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Allosteric activation of the AMPK enzyme.[3]
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Enhanced phosphorylation of the threonine-172 residue (Thr172) on the AMPKα catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[3][5]
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Inhibition of dephosphorylation of Thr172, thus maintaining AMPK in an active state.[3]
It is important to note that ZMP is a less potent activator of AMPK than AMP itself, being 40- to 50-fold weaker.[1][3] Consequently, high intracellular concentrations of ZMP are required to achieve significant AMPK activation.[1]
Downstream Signaling and Physiological Effects
Activated AMPK acts as a master metabolic regulator, orchestrating a shift towards energy production and conservation.[6]
2.1 Regulation of Glucose Metabolism AICAR stimulates glucose uptake in skeletal muscle.[1][7] This is a well-documented, AMPK-dependent effect.
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GLUT4 Translocation: AMPK activation promotes the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.[7][8]
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p38 MAPK Pathway: The stimulatory effect of AICAR on glucose uptake is also mediated by the activation of p38 mitogen-activated protein kinase (MAPK) α and β.[9]
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Hepatic Glucose Production: In the liver, AICAR inhibits gluconeogenesis, thereby reducing hepatic glucose output.[1][10]
2.2 Regulation of Lipid Metabolism AICAR robustly modulates lipid metabolism to increase energy availability.
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Fatty Acid Oxidation (FAO): Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[6]
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Inhibition of Synthesis: AICAR inhibits the synthesis of both fatty acids and cholesterol in hepatocytes.[1][10]
2.3 Induction of Mitochondrial Biogenesis Chronic activation of AMPK by AICAR can lead to the formation of new mitochondria.
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PGC-1α Upregulation: AMPK activation increases the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[12][13][14] This effect is crucial for AICAR's ability to enhance endurance and mimic some of the metabolic adaptations to exercise.[12] Studies in PGC-1α knockout mice have shown that this coactivator is required for the AICAR-induced expression of GLUT4 and mitochondrial proteins.[12][15]
2.4 Inhibition of Anabolic Pathways To conserve cellular energy, activated AMPK suppresses major ATP-consuming processes.
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Protein Synthesis: AMPK activation inhibits protein synthesis by negatively regulating the mammalian target of rapamycin (mTOR) signaling pathway.[1][11] AMPK can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) and Raptor, both of which are negative regulators of the mTORC1 complex.[11]
AMPK-Independent Effects
While AICAR is predominantly used as an AMPK activator, it is crucial for researchers to recognize its AMPK-independent actions, which can confound experimental interpretation.[1] High intracellular concentrations of ZMP can interfere with other nucleotide-dependent enzymes and pathways.[1][16] For example, AICAR-mediated decreases in gluconeogenesis and inhibition of oxidative phosphorylation have been observed even in mice lacking both AMPKα1 and α2 isoforms.[1] Furthermore, AICAR can affect purine and pyrimidine metabolism, leading to changes in the levels of metabolites like orotate and hypoxanthine.[1]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of AICAR.
Table 1: Effects of AICAR on Metabolism and Kinase Activity
| Parameter | Model System | Treatment | Result | Citation |
|---|---|---|---|---|
| p38 MAPKα and β Activation | Isolated rat EDL muscles | AICAR (in vivo or in vitro) | 1.6- to 2.8-fold increase | [9] |
| Fatty Acid (FA) Uptake | White quadriceps muscle (rats) | AICAR (250 mg/kg) | 2.4-fold increase | [7] |
| Glucose Uptake | White quadriceps muscle (rats) | AICAR (250 mg/kg) | 4.9-fold increase | [7] |
| Glycogen Synthesis | White quadriceps muscle (rats) | AICAR (250 mg/kg) | 6-fold increase | [7] |
| AMPK Phosphorylation (Thr172) | C2C12 cells | AICAR (1 mM, 24h) | 4.5-fold increase | [13] |
| PGC-1α mRNA Expression | C2C12 cells | AICAR (1 mM, 24h) | 2.2-fold increase | [13] |
| AMPK Phosphorylation (Thr172) | Rat gastrocnemius muscle | AICAR (in vivo) | 2.33-fold increase | [11] |
| ACC Phosphorylation (Ser79) | Rat gastrocnemius muscle | AICAR (in vivo) | 1.79-fold increase | [11] |
| Muscle Protein Synthesis | Rat gastrocnemius muscle | AICAR (in vivo) | 34% reduction |[11] |
Key Experimental Protocols
5.1 Protocol: Western Blot for AMPK Activation This protocol outlines the standard procedure for detecting the activation of AMPK via phosphorylation at Thr172 in cell lysates following AICAR treatment.[3]
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Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes) and grow to desired confluency. Treat cells with AICAR (e.g., 0.5-2 mM) or vehicle control for the specified duration (e.g., 1-24 hours).
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Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
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Sample Preparation: Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
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SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation. A separate membrane should be incubated with an antibody for total AMPKα as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.
References
- 1. mdpi.com [mdpi.com]
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- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 6. usada.org [usada.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. bignewsnetwork.com [bignewsnetwork.com]
- 9. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]
- 11. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC-1{alpha} is required for AICAR-induced expression of GLUT4 and mitochondrial proteins in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal Muscle Cells | PLOS One [journals.plos.org]
- 14. AMPK: Potential Therapeutic Target for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
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